molecular formula C5H10O2 B1398883 3-Methoxycyclobutan-1-ol CAS No. 1819983-03-3

3-Methoxycyclobutan-1-ol

Cat. No. B1398883
CAS RN: 1819983-03-3
M. Wt: 102.13 g/mol
InChI Key: OSYROIVZPXZWOK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Methoxycyclobutan-1-ol is C5H10O2 . The InChI Code is 1S/C5H10O2/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-,5+ . The molecular weight is 102.13 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Methoxycyclobutan-1-ol are not available, it’s important to note that similar compounds, like 1-methylcyclobutan-1-ol, undergo reactions like dehydration .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxycyclobutan-1-ol include a boiling point of 192.8±8.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm3 . The compound is a liquid at room temperature .

Scientific Research Applications

Pharmaceutical Synthesis

3-Methoxycyclobutan-1-ol: serves as a versatile building block in pharmaceutical research. It is instrumental in the synthesis of innovative drug candidates, particularly those targeting specific therapeutic areas. Its unique structure allows for the development of compounds with potential efficacy in treating a wide spectrum of health conditions .

Agrochemical Development

In the agrochemical industry, 3-Methoxycyclobutan-1-ol is utilized for creating compounds that protect crops from pests and diseases. Its application extends to the synthesis of herbicides, insecticides, and fungicides, contributing to increased agricultural productivity .

Material Science

This compound finds applications in material science due to its ability to interact with various substances and form stable compounds. Researchers explore its use in creating new materials with desired properties for industrial applications .

Analytical Chemistry

3-Methoxycyclobutan-1-ol: can be used as a standard or reagent in analytical chemistry. Its consistent and well-defined properties make it suitable for calibration of instruments and validation of analytical methods .

Environmental Science

In environmental science, 3-Methoxycyclobutan-1-ol may be used in the study of chemical processes and interactions in the environment. It can help in understanding the fate and transport of organic compounds in various ecosystems .

Chemical Education

Due to its interesting chemical properties, 3-Methoxycyclobutan-1-ol can be used as a teaching aid in chemical education. It provides a practical example for students to learn about cyclobutane derivatives and their reactions .

Safety And Hazards

3-Methoxycyclobutan-1-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with risks such as acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

3-methoxycyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYROIVZPXZWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxycyclobutan-1-ol

CAS RN

1807941-46-3, 1819983-03-3
Record name methoxycyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1r,3r)-3-methoxycyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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